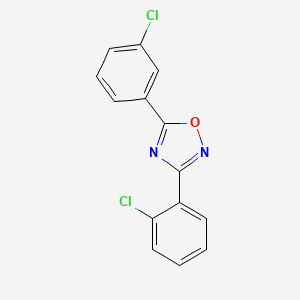
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anti-tumor, and anticonvulsant properties.
Wissenschaftliche Forschungsanwendungen
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug development. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Furthermore, it has been reported to exhibit anticonvulsant activity by modulating the activity of GABA receptors in the brain.
Wirkmechanismus
The mechanism of action of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific molecular targets in the body. For example, its anti-inflammatory activity is thought to be mediated by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of various inflammatory genes. Its antimicrobial activity is thought to be due to its ability to disrupt the bacterial cell membrane. Its anticonvulsant activity is thought to be mediated by its interaction with GABA receptors in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to reduce the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. In addition, it has been shown to modulate the activity of GABA receptors in the brain, leading to its anticonvulsant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activity, which makes it a promising lead compound for drug development. Furthermore, its synthesis is relatively simple and can be achieved through various methods. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo. Additionally, its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Zukünftige Richtungen
There are several potential future directions for the study of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action and molecular targets in the body. This may lead to the development of more potent and selective analogs with improved efficacy and safety profiles. Another direction is to explore its potential applications in other therapeutic areas, such as cancer and neurodegenerative diseases. Additionally, the development of novel synthetic methods for the preparation of this compound may lead to improved yields and purity, making it more accessible for further research.
Synthesemethoden
The synthesis of 3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of 2-chlorobenzohydrazide with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2-chlorobenzohydrazide with 3-chlorobenzoyl isocyanate in the presence of a base such as pyridine. The yield of the product varies depending on the reaction conditions and the purity of the starting materials.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O/c15-10-5-3-4-9(8-10)14-17-13(18-19-14)11-6-1-2-7-12(11)16/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNOIDIMLSQQIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methylphenyl)glycinamide](/img/structure/B5885740.png)
![2-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzonitrile](/img/structure/B5885742.png)
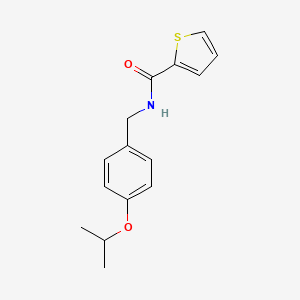
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B5885760.png)
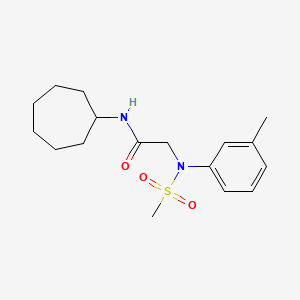
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![2-(4-chlorophenoxy)-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5885796.png)
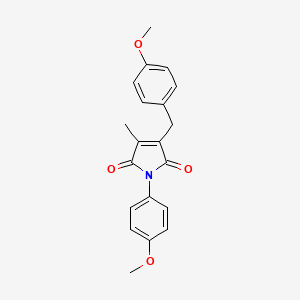
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5885833.png)
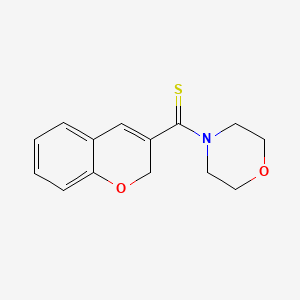
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![7-[(2-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5885853.png)